molecular formula C18H18Br2N2O4 B11557613 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11557613
M. Wt: 486.2 g/mol
InChI Key: YTIOGXIFCGBNSF-SRZZPIQSSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The goal is to achieve efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyphenyl isocyanate
  • 2,4-dibromo-6-methoxyphenol
  • N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Uniqueness

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18Br2N2O4

Molecular Weight

486.2 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H18Br2N2O4/c1-11(12-4-6-14(24-2)7-5-12)21-22-17(23)10-26-18-15(20)8-13(19)9-16(18)25-3/h4-9H,10H2,1-3H3,(H,22,23)/b21-11+

InChI Key

YTIOGXIFCGBNSF-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)OC)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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